Ethyl 2-(2,4-dichlorobenzamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2,4-dichlorobenzamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dichlorobenzamido group attached to the thiazole ring, making it a valuable molecule in various scientific research fields due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(2,4-dichlorobenzamido)thiazole-4-carboxylate is a bacterial enzyme that catalyzes the reaction of peptidoglycan synthesis . Peptidoglycan is a key element for bacterial cell wall . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .
Mode of Action
It is known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazoles are known to be involved in a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
It has been suggested that compounds with a thiazole ring can have significant antibacterial potential .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the surrounding environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dichlorobenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichlorobenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups at the C-2 position of the thiazole ring.
Scientific Research Applications
Ethyl 2-(2,4-dichlorobenzamido)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of Ethyl 2-(2,4-dichlorobenzamido)thiazole-4-carboxylate, with similar structural features but different functional groups.
2-(2,4-Dichlorobenzamido)thiazole-4-carboxylic acid: A hydrolysis product of the ester compound, retaining the thiazole and dichlorobenzamido moieties.
2-Aminothiazole derivatives: Compounds with a thiazole ring and various substituents, exhibiting diverse biological activities.
Uniqueness
This compound is unique due to the presence of both the 2,4-dichlorobenzamido group and the ethyl ester functionality. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 2-[(2,4-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c1-2-20-12(19)10-6-21-13(16-10)17-11(18)8-4-3-7(14)5-9(8)15/h3-6H,2H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVRZQNXPKLQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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